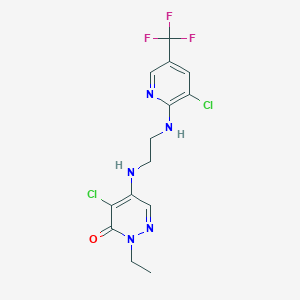

4-Chloro-5-((2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)amino)-2-ethyl-3(2H)-pyridazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-5-((2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)amino)-2-ethyl-3(2H)-pyridazinone is a synthetic organic compound characterized by its specific molecular structure and pharmacological properties. The compound features a pyridazinone core substituted with chloro and trifluoromethyl groups, contributing to its unique reactivity and potential biological activity. It’s typically of interest in the fields of medicinal chemistry and pharmacology for its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-((2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)amino)-2-ethyl-3(2H)-pyridazinone generally involves multi-step reactions, starting from the base pyridazinone framework:

Initial Formation of Pyridazinone Core: Utilizing standard methods, 2-ethyl-3(2H)-pyridazinone can be synthesized.

Amination: Nucleophilic substitution reactions with aminoethyl derivatives introduce the amino groups.

Trifluoromethylation: The addition of trifluoromethyl groups often employs reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.

Industrial Production Methods: On an industrial scale, these processes are scaled up, ensuring rigorous control of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the aminoethyl and ethyl substituents.

Reduction: Reduction may target the nitro or chloro groups under specific conditions.

Substitution: Nucleophilic and electrophilic substitution reactions are feasible, altering functional groups while preserving the pyridazinone core.

Common Reagents and Conditions:

Oxidation: Peroxides and oxoammonium salts are common reagents.

Reduction: Hydrogenation conditions or metal hydrides like sodium borohydride.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products:

Oxidation Products: Alcohols or ketones.

Reduction Products: Amines or reduced chlorinated derivatives.

Substitution Products: Diversely functionalized pyridazinones.

Chemistry:

Building Blocks: Used in synthesizing more complex molecules.

Ligand Design: For creating novel catalytic systems.

Biology and Medicine:

Pharmacological Studies: Evaluated for its therapeutic potential as a drug candidate.

Enzyme Inhibition: Potential inhibitor of specific enzymes, contributing to its medicinal value.

Industry:

Agricultural Chemicals: Potential use in the development of pesticides or herbicides.

Materials Science: Investigated for incorporation into novel materials with unique properties.

Mecanismo De Acción

This compound interacts with molecular targets via specific binding interactions, altering biochemical pathways:

Enzyme Binding: Inhibits or activates enzymes, altering their activity.

Receptor Interaction: Binds to receptors, modifying signal transduction pathways.

Cellular Pathways: Influences pathways related to cell growth, apoptosis, or metabolic processes.

Comparación Con Compuestos Similares

4-Chloro-5-((2-ethylamino)methyl)-2-ethyl-3(2H)-pyridazinone

3-Chloro-2-ethyl-5-((2-(trifluoromethyl)-4-pyridazinyl)amino)ethanol

These similar compounds share structural elements but differ in substitution patterns, leading to varied reactivities and applications.

There you have it, a dive into the fascinating world of 4-Chloro-5-((2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)amino)-2-ethyl-3(2H)-pyridazinone! It’s a molecule with vast potential across various fields.

Propiedades

IUPAC Name |

4-chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-ethylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2F3N5O/c1-2-24-13(25)11(16)10(7-23-24)20-3-4-21-12-9(15)5-8(6-22-12)14(17,18)19/h5-7,20H,2-4H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQLOFOCUWIDNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=C(C=N1)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2812965.png)

![N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2812966.png)

![8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl](/img/structure/B2812967.png)

![3-bromo-N-[2-(ethylsulfanyl)cyclopentyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2812968.png)

![Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate](/img/structure/B2812971.png)

![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2812972.png)

![1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2812976.png)

![2-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one dihydrochloride](/img/structure/B2812978.png)

![N-{(Z)-1-[(cyclohexylamino)carbonyl]-2-phenylethenyl}-4-methylbenzamide](/img/structure/B2812986.png)